molecular formula C8H5MnO3 B12062120 CID 11041854

CID 11041854

Cat. No.: B12062120
M. Wt: 204.06 g/mol
InChI Key: CZPHEHHRMHXAIK-UHFFFAOYSA-N
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Description

C₅H₅Mn(CO)₃ . It is a yellow crystalline solid that is soluble in organic solvents. This compound is notable for its use in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadienylmanganese(I) tricarbonyl can be synthesized through the reaction of manganese carbonyl with cyclopentadiene. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

Mn2(CO)10+2C5H62C5H5Mn(CO)3+4CO\text{Mn}_2(\text{CO})_{10} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Mn}(\text{CO})_3 + 4 \text{CO} Mn2​(CO)10​+2C5​H6​→2C5​H5​Mn(CO)3​+4CO

This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of cyclopentadienylmanganese(I) tricarbonyl involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cyclopentadienylmanganese(I) tricarbonyl involves its ability to coordinate with various substrates through its manganese center. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands. This property makes it a versatile catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentadienylmanganese(I) tricarbonyl is unique due to its specific reactivity and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H5MnO3

Molecular Weight

204.06 g/mol

InChI

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;

InChI Key

CZPHEHHRMHXAIK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Mn]

Origin of Product

United States

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